N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a heterocyclic compound featuring a benzodioxine core fused with a carboxamide group substituted with a methylamine. Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol and CAS number 349550-81-8 . This compound is utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and receptor-targeted agents. Its structural rigidity and hydrogen-bonding capability (via the carboxamide group) make it a versatile scaffold for drug design .
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-10(12)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFWIUGJNDZNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C2C(=CC=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a compound with a unique bicyclic structure that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound features a benzodioxine core with a carboxamide functional group, which contributes to its lipophilicity and potential pharmacokinetic advantages. The presence of the N-methyl group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
| Structural Features | Description |
|---|---|
| Core Structure | Benzodioxine |
| Functional Group | Carboxamide |
| Modification | N-methyl group |
Biological Activities
Research indicates that this compound and its derivatives exhibit significant biological activities, particularly as enzyme inhibitors. Notable findings include:
- Enzyme Inhibition : The compound has shown promising inhibition against alpha-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways related to diabetes and neurodegenerative diseases such as Alzheimer's disease.
- Anticancer Properties : Studies suggest that derivatives of this compound may have cytotoxic effects on various cancer cell lines. For instance, certain analogs have been characterized as pro-apoptotic agents that induce cell death in cancer cells by targeting microtubules .
The mechanism by which this compound exerts its effects involves binding to specific enzymes and receptors. This modulation leads to alterations in cellular pathways that can result in therapeutic outcomes.
Key Mechanisms:
- Binding Affinity : Molecular docking studies have demonstrated that the compound effectively interacts with key metabolic enzymes, suggesting potential for targeted therapy.
- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, indicating their utility as anticancer agents .
Case Studies
Several studies provide insights into the efficacy and safety profile of this compound:
-
Alpha-glucosidase Inhibition Study :
- A study evaluated the inhibitory effects of the compound on alpha-glucosidase activity.
- Results indicated a significant dose-dependent inhibition, suggesting its potential role in managing postprandial hyperglycemia in diabetic patients.
-
Cytotoxicity Assessment on Cancer Cell Lines :
- Research involving various cancer cell lines demonstrated that specific derivatives exhibited potent cytotoxic effects.
- The study highlighted the mechanism of action through microtubule disruption and subsequent apoptosis induction.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxin | Environmental toxicity |
| N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine | Distinct pharmacological properties |
| 2-(4-Hydroxybenzylidene)-3-oxo-3,4-dihydrobenzo[b][1,4]oxazine | Potent PARP1 inhibitor |
This compound stands out due to its specific combination of structural features that may confer unique biological activities not observed in other compounds.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of benzodioxine compounds exhibit various biological activities, particularly as enzyme inhibitors. Notably, N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide has demonstrated significant inhibition against:
- Alpha-glucosidase : This enzyme is involved in carbohydrate metabolism and is a target for diabetes treatment.
- Acetylcholinesterase : Inhibition of this enzyme is relevant for Alzheimer's disease therapies due to its role in neurotransmitter breakdown .
Table 1: Biological Activities of this compound
| Biological Target | Activity Type | Potential Application |
|---|---|---|
| Alpha-glucosidase | Inhibition | Diabetes management |
| Acetylcholinesterase | Inhibition | Alzheimer's disease treatment |
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with key enzymes involved in metabolic pathways. The results indicate potential therapeutic uses in metabolic disorders and neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Diabetes Research : In vitro assays have shown that this compound can significantly lower blood glucose levels by inhibiting alpha-glucosidase activity.
- Neuropharmacology : Research has indicated that this compound can enhance cholinergic activity by inhibiting acetylcholinesterase, suggesting its potential as a treatment for cognitive decline associated with Alzheimer's disease .
Comparison with Similar Compounds
Hydroxylated Derivatives
- Synthesis: Produced via enzymatic hydroxylation of benzo-1,4-dioxane using engineered P450 BM3 variants in a 70:30 regioselective ratio . Applications: Serve as phenolic precursors for high-throughput screening (via 4-AAP assays) and synthetic intermediates for pharmaceuticals .
Heteroatom-Substituted Analogues
Functionalized Carboxamide Derivatives
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
RO 116-1148 (N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide)
Ring-Modified Analogues
- 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one Key Differences: A coumarin-Schiff base hybrid linked to the benzodioxine.
Comparative Data Table
Key Structural and Functional Insights
- Carboxamide vs. Hydroxyl Groups: The carboxamide in the parent compound enables stronger hydrogen bonding compared to phenolic hydroxyls, favoring interactions with polar enzyme active sites .
- Heteroatom Effects : Sulfur substitution in benzoxathiin derivatives increases lipophilicity and receptor binding, while oxygen retains ring rigidity .
- Bioisosteric Replacements : Oxadiazole and thiazole rings improve metabolic stability and electronic properties, critical for kinase inhibitors .
- Alkyl Chain Modifications : Bulky substituents (e.g., piperidinyl-butyl in RO 116-1148) enhance blood-brain barrier penetration but reduce aqueous solubility .
Research Implications
- Synthetic Strategies : Enzymatic hydroxylation (P450 BM3) offers eco-friendly routes but requires regioselectivity optimization .
- Pharmacological Potential: The N-methyl-carboxamide scaffold balances solubility and target engagement, while derivatives like RO 116-1148 highlight tunability for CNS targets .
Q & A
Q. What in silico approaches validate target engagement in cellular models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
